
2-(5-Iodopyrimidin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodopyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5-position of the pyrimidine ring and a nitrile group at the acetonitrile moiety makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyrimidin-2-yl)acetonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-iodopyrimidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Iodopyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of 2-(5-substituted-pyrimidin-2-yl)acetonitrile derivatives.
Oxidation: Formation of 2-(5-iodopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(5-iodopyrimidin-2-yl)ethylamine.
Applications De Recherche Scientifique
2-(5-Iodopyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(5-Iodopyrimidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and nitrile group can interact with various molecular targets, affecting their function and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Iodopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of pyrimidine.
2-(5-Bromopyrimidin-2-yl)acetonitrile: Bromine atom instead of iodine.
2-(5-Chloropyrimidin-2-yl)acetonitrile: Chlorine atom instead of iodine.
Uniqueness
2-(5-Iodopyrimidin-2-yl)acetonitrile is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not.
Propriétés
Formule moléculaire |
C6H4IN3 |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
2-(5-iodopyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
Clé InChI |
VLKUMRPIANILDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


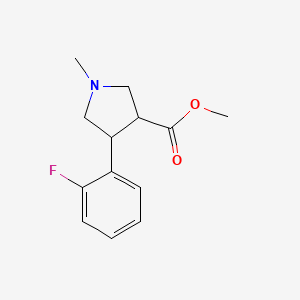
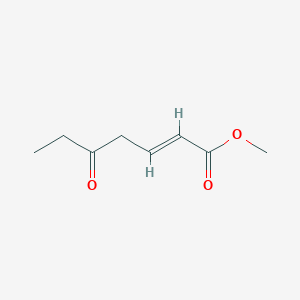
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
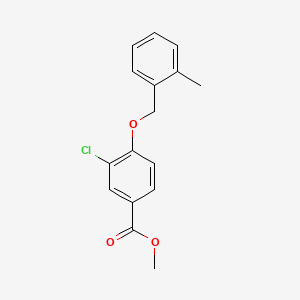
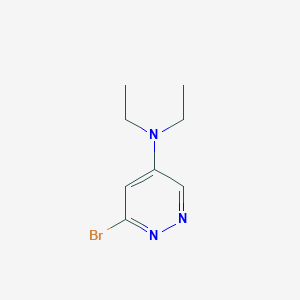

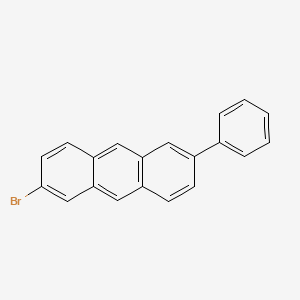
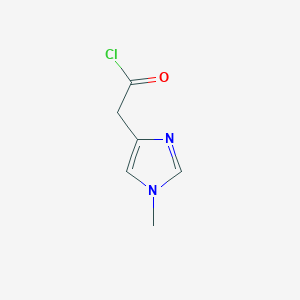
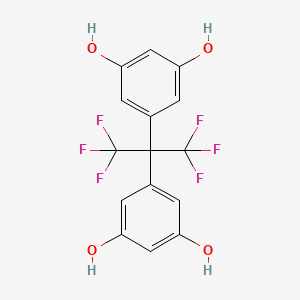
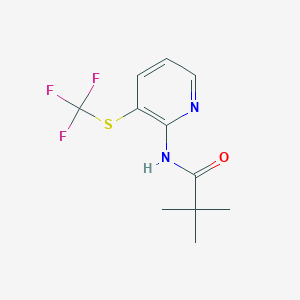
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

